molecular formula C16H19NO4S B2497923 4-ethoxy-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide CAS No. 2248869-15-8

4-ethoxy-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2497923
CAS No.: 2248869-15-8
M. Wt: 321.39
InChI Key: AZHNRRAAHYBAGQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of aromatic sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted chlorobenzenes and sulfonamide derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-ethoxy-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
  • 4-ethoxy-N-(4-hydroxyphenyl)benzamide
  • 4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzamide

Uniqueness

4-ethoxy-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-ethoxy-N-(4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-4-21-15-9-12(3)16(10-11(15)2)22(19,20)17-13-5-7-14(18)8-6-13/h5-10,17-18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHNRRAAHYBAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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